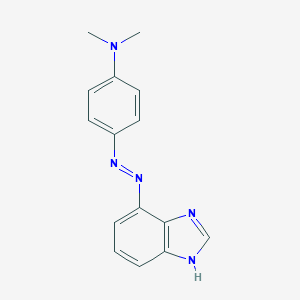
1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea (also known as HPUra) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a derivative of phenethylamine and urea, which are both common organic compounds found in nature. HPUra has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of HPUra involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects depending on the context.
Efectos Bioquímicos Y Fisiológicos
HPUra has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the reduction of intraocular pressure, and the induction of apoptosis in cancer cells. HPUra has also been shown to have anti-convulsant properties and has been studied in the context of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HPUra has several advantages for laboratory experiments, including its relatively simple synthesis, its ability to inhibit carbonic anhydrase, and its potential for use in the treatment of various diseases. However, there are also limitations to the use of HPUra in laboratory experiments, including its potential toxicity and its variable purity and yield depending on the synthesis method used.
Direcciones Futuras
There are several future directions for the study of HPUra, including the development of more efficient synthesis methods, the study of its potential applications in the treatment of various diseases, and the investigation of its potential toxicity and side effects. Additionally, the study of HPUra in combination with other compounds may lead to the development of novel therapeutic agents with improved efficacy and reduced toxicity.
Métodos De Síntesis
HPUra can be synthesized using a variety of methods, including the reaction of phenethylamine with isocyanate, and the reaction of phenethylamine with phosgene followed by reaction with hydroxylamine. The synthesis of HPUra is relatively simple and can be achieved using standard laboratory techniques. However, the purity and yield of the compound can vary depending on the method used.
Aplicaciones Científicas De Investigación
HPUra has been used in various scientific research applications, including the study of its mechanism of action and its physiological effects. HPUra has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition has been studied in the context of various diseases, including glaucoma, epilepsy, and cancer.
Propiedades
Número CAS |
19071-54-6 |
|---|---|
Nombre del producto |
1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea |
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
1-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylurea |
InChI |
InChI=1S/C16H18N2O2/c19-12-15(11-13-7-3-1-4-8-13)18-16(20)17-14-9-5-2-6-10-14/h1-10,15,19H,11-12H2,(H2,17,18,20) |
Clave InChI |
XIWZYXYULUDTSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)NC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(CO)NC(=O)NC2=CC=CC=C2 |
Sinónimos |
1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



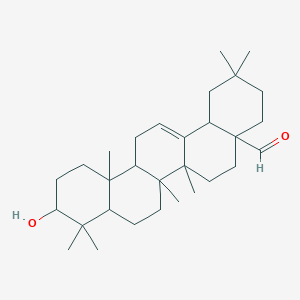
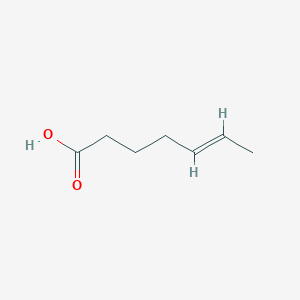
![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)
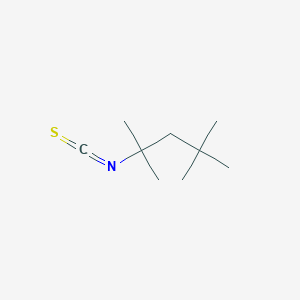

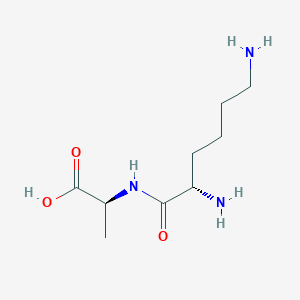
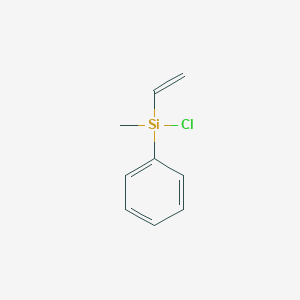
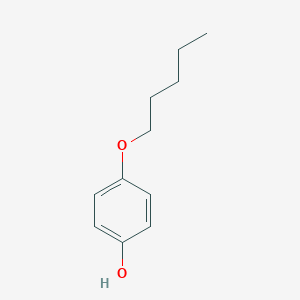
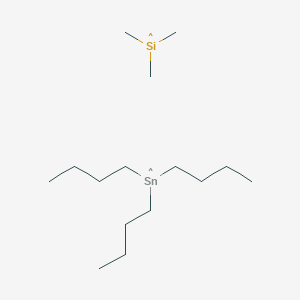
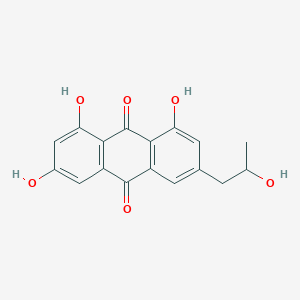
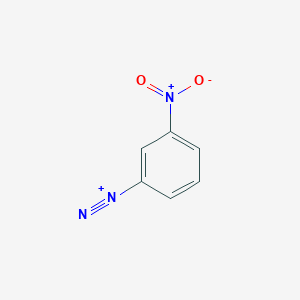
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
